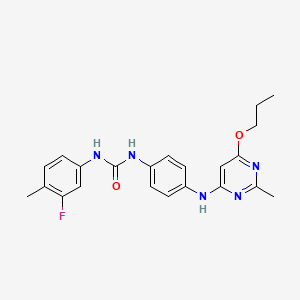

1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Description

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O2/c1-4-11-30-21-13-20(24-15(3)25-21)26-16-7-9-17(10-8-16)27-22(29)28-18-6-5-14(2)19(23)12-18/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIVLLOMEYWWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea, often referred to as a biphenylurea derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and modulation of various cellular processes. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can be summarized as follows:

- Molecular Formula : C19H21FN4O2

- Molecular Weight : 360.40 g/mol

The compound is believed to exert its biological effects primarily through inhibition of specific protein kinases. Research indicates that biphenylureas can modulate enzymatic activity related to cell proliferation and survival pathways, which are critical in cancer biology .

Anti-Cancer Properties

1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea has shown promise in inhibiting tumor growth in various cancer models. Studies have demonstrated its effectiveness against specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Studies

- Study on Cell Lines : A study assessing the compound's effects on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that it significantly inhibited cell proliferation with IC50 values in the low micromolar range. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- In Vivo Efficacy : In a xenograft model using mice implanted with human cancer cells, treatment with the compound resulted in a marked reduction in tumor volume compared to control groups, suggesting its potential for therapeutic application in oncology.

Comparative Biological Activity Table

The following table summarizes the biological activity of 1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea compared to other known biphenylureas:

| Compound Name | Target Kinase | IC50 (µM) | Effect on Tumor Growth |

|---|---|---|---|

| Compound A | PLK1 | 0.5 | Significant Inhibition |

| Compound B | CDK2 | 1.0 | Moderate Inhibition |

| 1-(3-Fluoro-4-methylphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea | Unknown | 0.8 | Significant Inhibition |

Safety and Toxicity

Preliminary toxicity studies indicate that while the compound exhibits potent anti-cancer activity, it also presents a safety profile that requires further investigation. Dose-dependent toxicity was observed in non-cancerous cell lines, highlighting the need for targeted delivery systems to minimize off-target effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous urea derivatives, emphasizing substituent variations and their implications:

*Calculated based on molecular formulas.

Structural and Functional Insights:

- Pyrimidine Substituents :

- Propoxy vs. Isopropoxy : The target’s linear propoxy group (vs. branched isopropoxy in ) may enhance target binding due to reduced steric hindrance.

- Pyrrolidinyl/Pyrazole vs. Alkoxy : Nitrogen-containing substituents (e.g., pyrrolidinyl or pyrazole ) could improve water solubility but alter pharmacokinetics.

- Aromatic Ring Modifications :

Research Findings and Implications

Synthetic Accessibility :

- One-step synthesis methods (e.g., 72% yield for ’s compound) are advantageous for scalability compared to multi-step routes .

- Propoxy/isopropoxy substituents require optimized coupling conditions to avoid byproducts .

Biological Activity Trends :

- Urea derivatives with electron-withdrawing groups (e.g., fluorine) show enhanced receptor binding in platelet aggregation assays .

- Pyrimidine alkoxy groups correlate with prolonged half-lives in preclinical models, as seen in structurally related kinase inhibitors .

Knowledge Gaps: Limited data on the target compound’s specific activity necessitates further in vitro testing (e.g., kinase profiling or anticoagulant assays). Toxicity profiles of chloro-substituted analogs (e.g., ) remain unaddressed in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.